7-Deaza-2 inverted exclamation marka-deoxyguanosine 5 inverted exclamation marka-triphosphate
Overview
Description
The compound [[(2R,3S,5R)-5-(2-amino-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate is a complex organic molecule with significant importance in various scientific fields. This compound features a unique structure that includes a pyrrolo[2,3-d]pyrimidine core, a hydroxyoxolane ring, and multiple phosphoryl groups. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of the compound 7-Deaza-2’-deoxyguanosine 5’-triphosphate lithium salt, also known as 7-deaza-dGTP, is the enzyme telomerase . Telomerase is a ribonucleoprotein that adds a species-dependent telomere repeat sequence to the 3’ end of telomeres .
Mode of Action
7-deaza-dGTP competes with the natural substrate dGTP and blocks the activity of telomerase . Once incorporated into the telomere, it alters the secondary structure of the telomere, making it difficult for telomerase to identify it for further telomere synthesis .
Biochemical Pathways
The compound affects the telomere synthesis pathway . By competing with dGTP, it gets incorporated into the telomere and changes its secondary structure. This alteration hinders the recognition of the telomere by telomerase, thereby blocking further synthesis .
Result of Action
The result of the action of 7-deaza-dGTP is the inhibition of telomerase activity . This leads to a halt in the extension of telomeres, which are crucial for cell division and genomic stability .
Biochemical Analysis
Biochemical Properties
7-Deaza-2’-deoxyguanosine 5’-triphosphate lithium salt interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . For instance, it has been observed that 7-Deaza-2’-deoxyguanosine 5’-triphosphate lithium salt gives enhanced resolution compared with dGTP, and provides increased legibility over long sequence regions .
Cellular Effects
The effects of 7-Deaza-2’-deoxyguanosine 5’-triphosphate lithium salt on various types of cells and cellular processes are significant . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 7-Deaza-2’-deoxyguanosine 5’-triphosphate lithium salt involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Deaza-2’-deoxyguanosine 5’-triphosphate lithium salt change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 7-Deaza-2’-deoxyguanosine 5’-triphosphate lithium salt vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
7-Deaza-2’-deoxyguanosine 5’-triphosphate lithium salt is involved in various metabolic pathways . This includes any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 7-Deaza-2’-deoxyguanosine 5’-triphosphate lithium salt within cells and tissues are significant . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 7-Deaza-2’-deoxyguanosine 5’-triphosphate lithium salt and its effects on its activity or function are significant . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[(2R,3S,5R)-5-(2-amino-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate typically involves multiple steps The initial step often includes the formation of the pyrrolo[2,3-d]pyrimidine core through a cyclization reactionThe final steps involve the phosphorylation of the hydroxyl groups using phosphorylating agents such as phosphorus oxychloride or phosphoric acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to obtain the compound in its desired form and purity .
Chemical Reactions Analysis
Types of Reactions
[[(2R,3S,5R)-5-(2-amino-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phosphoryl groups, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorylated oxo derivatives, while reduction can produce dephosphorylated or partially reduced compounds .
Scientific Research Applications
[[(2R,3S,5R)-5-(2-amino-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- [[(2R,3S,5R)-5-(2-amino-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-phosphoryl] phosphono hydrogen phosphate
- [[(2R,3S,5R)-5-(2-amino-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Uniqueness
The uniqueness of [[(2R,3S,5R)-5-(2-amino-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate lies in its specific structural features, such as the combination of the pyrrolo[2,3-d]pyrimidine core and the hydroxyoxolane ring, which confer unique chemical and biological properties .
Properties
IUPAC Name |
[[(2R,3S,5R)-5-(2-amino-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N4O13P3/c12-11-13-9-5(10(17)14-11)1-2-15(9)8-3-6(16)7(26-8)4-25-30(21,22)28-31(23,24)27-29(18,19)20/h1-2,6-8,16H,3-4H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,12,13,14,17)/t6-,7+,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLXAZJTLIUPAI-XLPZGREQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N4O13P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40906279 | |
Record name | 7-[2-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-2-imino-2,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40906279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101515-08-6 | |
Record name | 2'-Deoxy-7-deazaguanosine triphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101515086 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-[2-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-2-imino-2,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40906279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 101515-08-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.